

Spectroscopic and Physicochemical Profile of 3-(Perfluorobutyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Perfluorobutyl)propanol

Cat. No.: B1333653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-(Perfluorobutyl)propanol**, also known by its systematic IUPAC name, 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol. The information presented herein is essential for the identification, characterization, and application of this fluorinated alcohol in various research and development settings, including drug discovery and materials science.

Physicochemical Properties

3-(Perfluorobutyl)propanol is a fluorinated alcohol with the chemical formula $C_7H_7F_9O$ and a molecular weight of 278.12 g/mol. Its structure consists of a propanol backbone with a nonafluorobutyl group attached to the third carbon. This high degree of fluorination imparts unique properties to the molecule.

Property	Value	Reference
CAS Number	83310-97-8	[1] [2] [3]
Molecular Formula	C ₇ H ₇ F ₉ O	[1] [2] [3]
Molecular Weight	278.12 g/mol	[1] [3]
Boiling Point	163-164 °C	[1] [4]
Density	1.528 g/mL at 25 °C	[1] [4]
Refractive Index (n ²⁰ /D)	1.327	[1] [4]

Spectroscopic Data

Detailed experimental spectroscopic data for **3-(Perfluorobutyl)propanol** is not widely available in public spectral databases. The following tables present predicted and expected spectral characteristics based on the analysis of structurally similar fluorinated alcohols and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the protons in the propyl chain. The electron-withdrawing effect of the perfluorobutyl group will cause a downfield shift of the protons closer to it.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 3.8	Triplet	2H	-CH ₂ -OH (C1)
~ 2.1	Multiplet	2H	-CF ₂ -CH ₂ - (C3)
~ 1.9	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ - (C2)
~ 1.5	Singlet (broad)	1H	-OH

¹³C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling.

Chemical Shift (δ) (ppm)	Assignment
~ 60	-CH ₂ -OH (C1)
~ 30	-CF ₂ -CH ₂ - (C3)
~ 25	-CH ₂ -CH ₂ -CH ₂ - (C2)
105-125 (multiplets)	-CF ₂ - groups (C4, C5, C6)
115-125 (quartet)	-CF ₃ (C7)

^{19}F NMR (Fluorine-19 NMR)

The ^{19}F NMR spectrum is a key tool for characterizing fluorinated compounds. The spectrum of **3-(Perfluorobutyl)propanol** is expected to show four distinct signals corresponding to the four different fluorine environments.

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~ -81	Triplet	-CF ₃
~ -124	Multiplet	-CF ₂ -CF ₃
~ -126	Multiplet	-CF ₂ -CH ₂ -
~ -127	Multiplet	-CF ₂ -CF ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and alkyl C-H groups, as well as strong absorptions corresponding to the C-F bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Medium	C-H stretch (alkyl)
1300-1100	Strong	C-F stretch
1050-1000	Medium	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) and characteristic fragmentation patterns for alcohols, including the loss of water ($M-18$) and alpha-cleavage. The presence of the perfluorobutyl group will lead to unique fragmentation patterns involving the loss of fluorinated fragments.

m/z	Interpretation
278	$[M]^+$
260	$[M-H_2O]^+$
259	$[M-H-H_2O]^+$
209	$[M-CF_3]^+$
159	$[M-C_2F_5]^+$
109	$[M-C_3F_7]^+$
69	$[CF_3]^+$

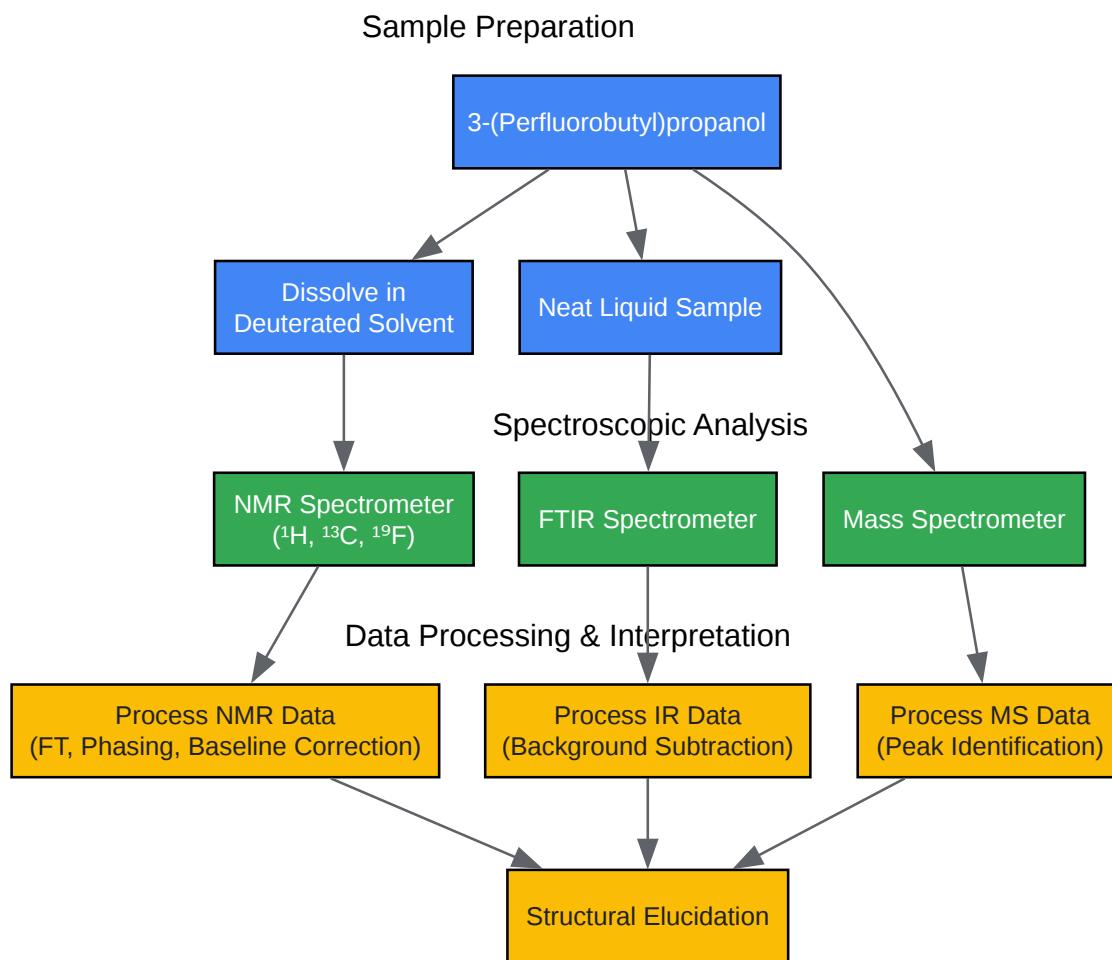
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(Perfluorobutyl)propanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a standard pulse program for proton NMR.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- ^{19}F NMR Acquisition:
 - Use a fluorine-observe probe or a broadband probe tuned to the ^{19}F frequency.
 - A proton-decoupled sequence is typically used to simplify the spectrum.
 - Set the spectral width to encompass the expected chemical shift range for fluorinated aliphatic compounds (e.g., -50 to -150 ppm).
 - Reference the spectrum to an external or internal fluorine standard (e.g., CFCl_3).

Infrared (IR) Spectroscopy


- Sample Preparation: As **3-(Perfluorobutyl)propanol** is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI).
- Data Acquisition:
 - For EI-MS, use a standard electron energy of 70 eV.
 - For ESI-MS or CI-MS, optimize the source parameters (e.g., spray voltage, gas flow rates, temperature) to achieve stable ionization and a good signal.
 - Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **3-(Perfluorobutyl)propanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3-(Perfluorobutyl)propanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. biophysics.org [biophysics.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 3-(Perfluorobutyl)propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333653#spectroscopic-data-nmr-ir-ms-of-3-perfluorobutyl-propanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com